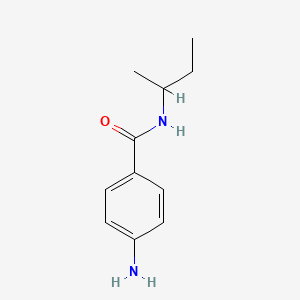

4-Amino-N-(sec-butyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Amino-N-(sec-butyl)benzamide” is a member of benzamides . It is a white or light yellow solid . It is stable at room temperature but may decompose at high temperatures . This compound is insoluble in water but soluble in organic solvents such as methanol, dichloromethane, and ether .

Synthesis Analysis

The synthesis of benzamide derivatives, including “4-Amino-N-(sec-butyl)benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient . Another synthesis method involves the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 .

Molecular Structure Analysis

The molecular formula of “4-Amino-N-(sec-butyl)benzamide” is C11H16N2O . Its average mass is 192.258 Da and its monoisotopic mass is 192.126266 Da .

Physical And Chemical Properties Analysis

“4-Amino-N-(sec-butyl)benzamide” is a white or light yellow solid . It is stable at room temperature but may decompose at high temperatures . This compound is insoluble in water but soluble in organic solvents such as methanol, dichloromethane, and ether .

Scientific Research Applications

Proteomics Research

4-Amino-N-(sec-butyl)benzamide: is utilized in proteomics research, which involves the study of proteomes and their functions. The compound can be used as a building block in the synthesis of more complex molecules that interact with proteins for various studies .

Antioxidant Activity

Benzamides have been studied for their antioxidant properties. While specific studies on 4-Amino-N-(sec-butyl)benzamide are not readily available, related compounds have shown potential in combating oxidative stress within biological systems .

Antibacterial Activity

Similar to other benzamides, 4-Amino-N-(sec-butyl)benzamide may exhibit antibacterial activity. Research on related compounds has demonstrated moderate effectiveness against bacteria such as E. coli and S. aureus .

Chemical Synthesis

This compound can be involved in the synthesis of benzamides through various chemical reactions, providing active sites for the formation of these compounds. The process benefits from being high-yielding and eco-friendly .

Catalyst Development

In the development of catalysts, benzamides like 4-Amino-N-(sec-butyl)benzamide can play a crucial role due to their chemical properties, aiding in the creation of superior and recoverable catalysts for industrial applications .

Safety and Hazards

The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves, protective clothing, eye protection, and face protection .

Future Directions

Benzamides, including “4-Amino-N-(sec-butyl)benzamide”, are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . The development of new synthetic methods for this type of compounds can be of considerable importance . The direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions is a promising future direction .

properties

IUPAC Name |

4-amino-N-butan-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-3-8(2)13-11(14)9-4-6-10(12)7-5-9/h4-8H,3,12H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTELBMMPQVGHFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-N-(sec-butyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-2-{[6-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2931409.png)

![N-benzyl-N-ethyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2931411.png)

![1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2931419.png)

![1-Adamantyl-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2931422.png)

![2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2931423.png)

![1,3,8,8-tetramethyl-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2931427.png)

![2-O-Tert-butyl 3-O-ethyl (3S,3aS,6R,6aR)-6-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate;hydrochloride](/img/structure/B2931429.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2931430.png)